

# Technical Guide: Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 (CAS No. 1224601-12-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lys(MMT)-PAB-oxydiacetamide-PEG8-N3

Cat. No.: B12390513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lys(MMT)-PAB-oxydiacetamide-PEG8-N3** is a sophisticated, cleavable bifunctional linker utilized in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a monomethoxytrityl (MMT)-protected lysine, a self-immolative p-aminobenzyl (PAB) spacer, an oxydiacetamide moiety, a hydrophilic polyethylene glycol (PEG8) chain, and a terminal azide (N3) group, offers a versatile platform for the precise conjugation of therapeutic payloads to monoclonal antibodies. This guide provides a comprehensive overview of its properties, synthesis, and application in ADC development.

## Physicochemical Properties

A summary of the key physicochemical properties of **Lys(MMT)-PAB-oxydiacetamide-PEG8-N3** is presented in the table below.

Property	Value	Reference
CAS Number	1224601-12-0	[1][2]
Molecular Formula	C <sub>55</sub> H <sub>77</sub> N <sub>7</sub> O <sub>14</sub>	[1]
Molecular Weight	1060.24 g/mol	[1]
Appearance	Off-white to light yellow ointment	[1]
Purity	≥95%	[2]
Solubility	Soluble in DMSO	[1]

## Core Applications in ADC Development

**Lys(MMT)-PAB-oxdiacetamide-PEG8-N3** is primarily employed as a linker in the synthesis of ADCs. Its structure is meticulously designed to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cells.

The key features of this linker include:

- **Cleavable Linker:** The p-aminobenzyl (PAB) group in conjunction with a peptidase-cleavable sequence allows for the specific release of the drug inside the lysosomal compartment of the target cell.[3][4]
- **Click Chemistry Handle:** The terminal azide (N3) group facilitates covalent conjugation to alkyne-modified payloads or antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high efficiency and specificity.[1][5]
- **Hydrophilicity:** The eight-unit polyethylene glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, reducing the likelihood of aggregation.[2]
- **Orthogonal Chemistry:** The MMT-protected lysine provides an additional site for conjugation after selective deprotection, allowing for the potential creation of more complex ADC constructs.[2]

## Experimental Protocols

While specific, detailed protocols for the use of **Lys(MMT)-PAB-oxydiacetamide-PEG8-N3** are often proprietary, the general workflow for its incorporation into an ADC can be inferred from patents and related literature. A key example is the synthesis of the ADC IMMU-140 (hL243-CL2A-SN-38), as described in US Patent 20170360770.[\[1\]](#)[\[5\]](#)

## General Workflow for ADC Synthesis

Caption: General workflow for synthesizing an antibody-drug conjugate.

### MMT Deprotection Protocol

The MMT (monomethoxytrityl) protecting group on the lysine residue is acid-labile and can be selectively removed under mild acidic conditions.

Reagents:

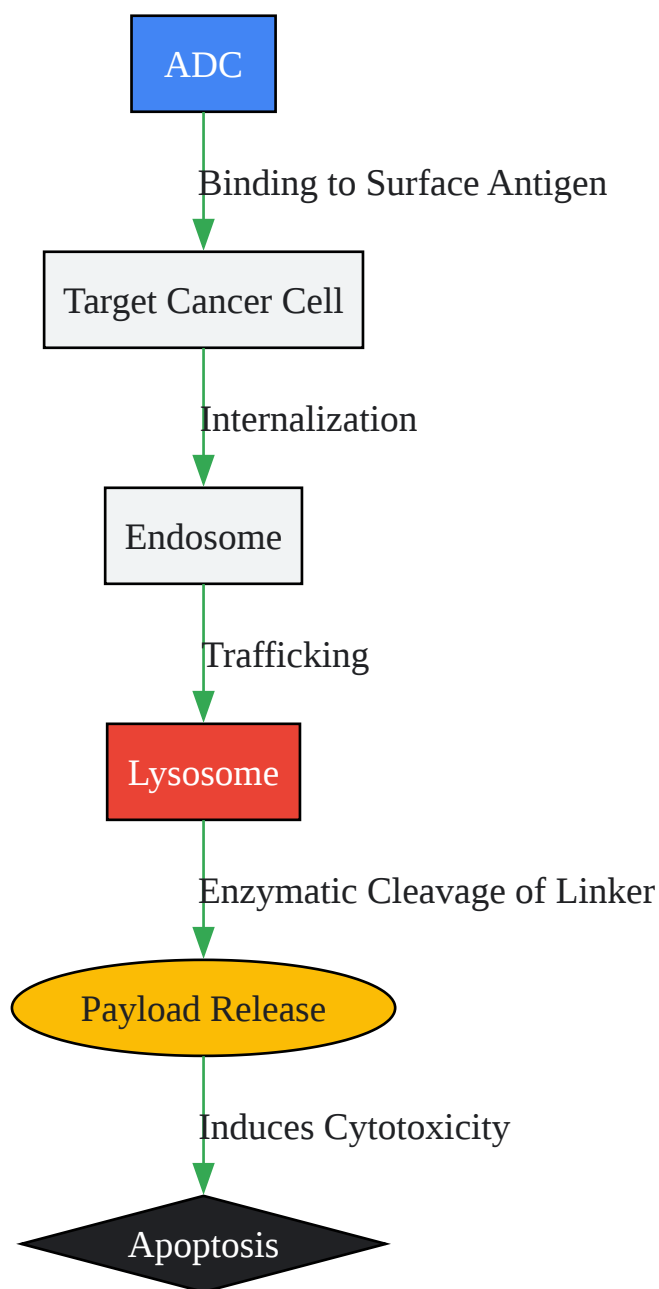
- MMT-protected substrate (e.g., peptide on resin or in solution)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS) or other scavenger

Procedure (On-Resin):

- Swell the resin carrying the MMT-protected peptide in DCM.
- Treat the resin with a solution of 1-2% TFA in DCM, often with a scavenger like TIS (5%) to prevent side reactions.
- The reaction progress can be monitored by the release of the orange-colored trityl cation.
- Repeat the treatment until deprotection is complete.
- Wash the resin thoroughly with DCM and neutralize with a base solution (e.g., 10% DIPEA in DMF).

## Signaling and Cleavage Mechanism

The therapeutic efficacy of an ADC synthesized with this linker relies on the targeted delivery of the payload and its subsequent release within the cancer cell.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for an antibody-drug conjugate.

## PAB Linker Cleavage

The p-aminobenzyl (PAB) group is a self-immolative spacer. Once the adjacent peptide bond is cleaved by lysosomal enzymes like Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, releasing the active drug.[6] This enzymatic cleavage is a critical step for the selective release of the payload at the site of action.

## Conclusion

**Lys(MMT)-PAB-oxydiacetamide-PEG8-N3** is a highly versatile and enabling tool for the construction of advanced antibody-drug conjugates. Its well-defined structure allows for precise control over conjugation chemistry and payload release, contributing to the development of more effective and safer targeted cancer therapies. Researchers and drug developers can leverage the unique properties of this linker to design and synthesize next-generation ADCs with improved therapeutic indices.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | CAS#: 1224601-12-0 | antibody-drug conjugates (ADCs) | InvivoChem [invivochem.com]
- 2. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adc.bocsci.com [adc.bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 (CAS No. 1224601-12-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390513#lys-mmt-pab-oxydiacetamide-peg8-n3-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)